molecular formula C11H24N2 B14863500 N1,N2-diisopropylcyclopentane-1,2-diamine

N1,N2-diisopropylcyclopentane-1,2-diamine

Cat. No.: B14863500
M. Wt: 184.32 g/mol
InChI Key: SCAVBPLPRHUAPW-UHFFFAOYSA-N
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Description

N1,N2-diisopropylcyclopentane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-diisopropylcyclopentane-1,2-diamine typically involves the reaction of cyclopentane-1,2-diamine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the substitution of hydrogen atoms with isopropyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1,N2-diisopropylcyclopentane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1,N2-diisopropylcyclopentane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N2-diisopropylcyclopentane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amino groups can engage in hydrogen bonding and other interactions that influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-dimethylcyclopentane-1,2-diamine
  • N1,N2-diethylcyclopentane-1,2-diamine
  • N1,N2-diphenylcyclopentane-1,2-diamine

Uniqueness

N1,N2-diisopropylcyclopentane-1,2-diamine is unique due to its specific structural features, such as the presence of isopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

1-N,2-N-di(propan-2-yl)cyclopentane-1,2-diamine

InChI

InChI=1S/C11H24N2/c1-8(2)12-10-6-5-7-11(10)13-9(3)4/h8-13H,5-7H2,1-4H3

InChI Key

SCAVBPLPRHUAPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC1NC(C)C

Origin of Product

United States

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